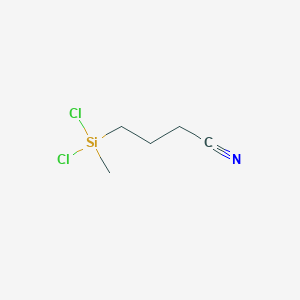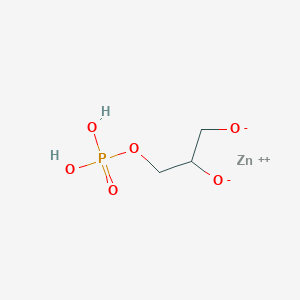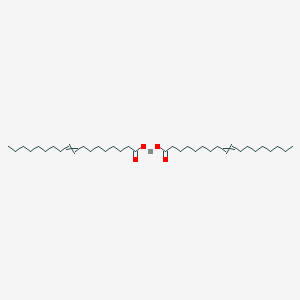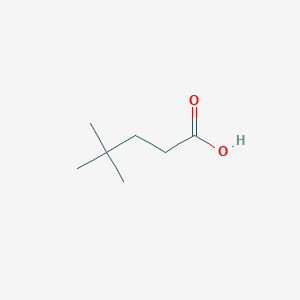
Butanenitrile, 4-(dichloromethylsilyl)-
Vue d'ensemble
Description
Butanenitrile, 4-(dichloromethylsilyl)- is a useful research compound. Its molecular formula is C5H9Cl2NSi and its molecular weight is 182.12 g/mol. The purity is usually 95%.
The exact mass of the compound Butanenitrile, 4-(dichloromethylsilyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Butanenitrile, 4-(dichloromethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanenitrile, 4-(dichloromethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Lipase-Catalyzed Enantiomer Separation of 3-Hydroxy-4-(tosyloxy)butanenitrile :
- Application: This study explores the enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile, leading to the synthesis of optically pure compounds such as (R)-GABOB and (R)-carnitine hydrochloride, which have potential applications in pharmaceutical synthesis (Kamal, Khanna, & Krishnaji, 2007).
Dielectric Studies of Butanenitrile Mixtures :
- Application: Research on the dielectric relaxation of butanenitrile mixtures with other compounds, such as 1,2 Dichloroethane, contributes to the understanding of molecular interactions and properties useful in material science and electronic applications (Shere, Pawarb, & Mehrotra, 2012).
Biosynthesis of 1,2,4-Butanetriol from Glucose :
- Application: A study describes the design of a biosynthetic pathway for producing 1,2,4-butanetriol from glucose, highlighting potential applications in the production of bulk chemicals from renewable resources (Li, Cai, Li, & Zhang, 2014).
Molecular Interaction Studies of Butanenitrile :
- Application: Investigations into the molecular interactions of butanenitrile with various compounds, such as chlorobenzene, are crucial for understanding molecular dynamics and properties relevant in chemistry and materials science (Shere, 2013).
Synthesis of Antitumor Lignans :
- Application: The synthesis of enantiomerically pure 4-hydroxyalkanenitriles, including butanenitrile derivatives, for the production of antitumor lignans, demonstrates its significance in medicinal chemistry (Itoh, Chika, Takagi, & Nishiyama, 1993).
Safety and Hazards
The safety data sheet for a related compound, 4-Chlorobutyronitrile, indicates that it is a combustible liquid and is toxic if swallowed . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Mécanisme D'action
Target of Action
3-Cyanopropylmethyldichlorosilane, also known as Butanenitrile, 4-(dichloromethylsilyl)- or 4-(Dichloromethylsilyl)-butyronitrile, is primarily used as a chemical intermediate . As such, its primary targets are the reactants in the chemical reactions it is involved in. The specific targets can vary depending on the reaction.
Mode of Action
This compound, being a silyl halide, exhibits the characteristics of both a nucleophile and an electrophile in chemical reactions . In its nucleophilic role, it can react with electrophiles like carbonyl compounds to form silyl ethers. Conversely, as an electrophile, it reacts with nucleophiles such as amines to produce silyl amides .
Action Environment
The action, efficacy, and stability of 3-cyanopropylmethyldichlorosilane are influenced by various environmental factors. For instance, it reacts rapidly with moisture, water, and protic solvents . Therefore, the environment in which it is stored and used must be carefully controlled to prevent unwanted reactions.
Analyse Biochimique
Biochemical Properties
It is known that this compound, being a silyl halide, exhibits the characteristics of both a nucleophile and an electrophile in chemical reactions . In its nucleophilic role, it can react with electrophiles like carbonyl compounds to form silyl ethers . Conversely, as an electrophile, it reacts with nucleophiles such as amines to produce silyl amides .
Cellular Effects
It is known that the compound can cause severe skin burns and eye damage . It may also cause irritation to the respiratory tract .
Molecular Mechanism
As a silyl halide compound, it can act as both a nucleophile and an electrophile in chemical reactions . This dual functionality allows it to interact with a variety of biomolecules, potentially influencing their activity and function .
Metabolic Pathways
As a silyl halide compound, it is likely to be involved in a variety of biochemical reactions .
Propriétés
IUPAC Name |
4-[dichloro(methyl)silyl]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl2NSi/c1-9(6,7)5-3-2-4-8/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFBMBZYGZSWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCC#N)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051600 | |
| Record name | 4-(Dichloromethylsilyl)butyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-16-5 | |
| Record name | (3-Cyanopropyl)methyldichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dichloromethylsilyl)-butyronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 4-(dichloromethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Dichloromethylsilyl)butyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dichloromethylsilyl)butyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(DICHLOROMETHYLSILYL)-BUTYRONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A09ZD6EIMJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-cyanopropylmethyldichlorosilane in the synthesis of stabilizers for siloxane magnetic fluids?
A1: 3-Cyanopropylmethyldichlorosilane serves as the starting material for the synthesis of poly(3-cyanopropylmethylsiloxane) (PCPMS) []. PCPMS is a key component of the PDMS-b-PCPMS-b-PDMS triblock copolymers, which act as stabilizers for siloxane magnetic fluids. The synthesis involves the hydrolysis of 3-cyanopropylmethyldichlorosilane, followed by cyclization and equilibration to obtain 3-cyanopropylmethylcyclosiloxanes. These cyclic siloxanes are then reacted with dilithium diphenylsilanediol to create the PCPMS macroinitiators, which are crucial for the controlled polymerization of the triblock copolymer [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















